molecular formula C6H8ClNO2S B13924705 4-Chloro-2-ethoxy-5-thiazolemethanol

4-Chloro-2-ethoxy-5-thiazolemethanol

Cat. No.: B13924705
M. Wt: 193.65 g/mol
InChI Key: CTZCQPIIEUUGFH-UHFFFAOYSA-N
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Description

4-Chloro-2-ethoxy-5-thiazolemethanol is a synthetic thiazole derivative of significant interest in organic and medicinal chemistry research. Thiazole rings are privileged structures in drug discovery, and this compound serves as a versatile building block for the synthesis of more complex molecules. Its structure, featuring both chloro and ethoxy substituents, along with a hydroxymethyl functional group, makes it a valuable intermediate for nucleophilic substitution and condensation reactions, enabling the exploration of novel chemical space. The primary research value of this compound lies in its potential as a precursor for neuroprotective agents. Thiazole derivatives, such as the well-studied clomethiazole, are known to attenuate glutamate-induced excitotoxicity by potentiating the function of GABA-A receptors in the brain . Furthermore, structural analogues have been incorporated into chimeric prodrugs, coined "nomethiazoles," which are investigated for their potential to restore synaptic function and provide neuroprotection in models of neurodegenerative disorders like Alzheimer's disease . Researchers can utilize 4-Chloro-2-ethoxy-5-thiazolemethanol to develop novel compounds aimed at these critical therapeutic targets. This product is intended for research and development purposes in a controlled laboratory setting only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate personal protective equipment, including gloves and eyeshields, and conduct all work in a chemical fume hood.

Properties

Molecular Formula

C6H8ClNO2S

Molecular Weight

193.65 g/mol

IUPAC Name

(4-chloro-2-ethoxy-1,3-thiazol-5-yl)methanol

InChI

InChI=1S/C6H8ClNO2S/c1-2-10-6-8-5(7)4(3-9)11-6/h9H,2-3H2,1H3

InChI Key

CTZCQPIIEUUGFH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C(S1)CO)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Core Thiazole Formation

The thiazole ring is typically synthesized via condensation reactions involving α-haloketones or α-haloaldehydes with thiourea or related sulfur-nitrogen precursors. Alternatively, substituted thiazoles can be prepared by reaction of nitriles or amidines with sulfur-containing reagents under controlled conditions.

Ethoxylation at the 2-Position

The 2-ethoxy substituent is introduced via nucleophilic substitution or alkylation reactions using ethoxy-containing reagents such as ethyl halides or ethyl ethers under basic conditions.

  • Protection of sensitive groups may be necessary during this step to prevent side reactions.

Installation of the 5-Thiazolemethanol Group

Reduction of corresponding ester or acid derivatives at the 5-position to the alcohol (methanol) is achieved using selective reducing agents such as lithium triethylborohydride in tetrahydrofuran (THF) at low temperatures (0–5 °C).

  • This reduction step can also remove protecting groups such as benzoyl or phthalimido groups if present.

Use of Protecting Groups

Protecting groups such as benzoyl or phthalimido are employed to mask amine functionalities or other reactive sites during synthesis. These groups are removed via reduction or hydrolysis after key transformations.

  • For example, phthalimido groups are removed by hydrazinolysis after side-chain formation.

Representative Reaction Sequence and Conditions

Step Reaction Type Reagents/Conditions Notes
1 Thiazole ring formation α-Haloketone + thiourea Forms thiazole core
2 Chlorination Thionyl chloride (SOCl2), reflux Converts 4-methyl to 4-chloromethyl group
3 Ethoxylation Ethyl halide, base (e.g., NaH), solvent (THF) Introduces ethoxy group at 2-position
4 Reduction Lithium triethylborohydride in THF, 0–5 °C Reduces ester/acid to methanol group at 5-position
5 Deprotection Hydrazine or acidic hydrolysis Removes protecting groups

Analytical and Purification Techniques

  • Extraction and Drying: Ether or ethyl acetate extractions followed by drying over anhydrous agents (e.g., MgSO4).
  • Recrystallization: From ethyl acetate or ethanol to purify intermediates.
  • Chromatography: Silica gel chromatography with gradient elution (ethyl acetate/methanol) to isolate final products.
  • Characterization: Melting point determination, boiling point under reduced pressure, and spectroscopic methods (NMR, IR).

Research Findings and Literature Evidence

  • The use of lithium triethylborohydride for selective reduction of thiazole esters to alcohols is well documented, providing high yields and mild conditions.
  • Chlorination with thionyl chloride is a classical method for introducing chloro substituents on methyl groups adjacent to heterocycles, with careful temperature control to prevent side reactions.
  • Protecting groups such as benzoyl and phthalimido are crucial in multi-step syntheses to avoid unwanted reactions and facilitate selective transformations.
  • The synthetic routes are supported by patent literature (e.g., US4375547A) detailing intermediates and reaction conditions relevant to thiazole derivatives structurally related to 4-Chloro-2-ethoxy-5-thiazolemethanol.
  • The reaction conditions, yields, and purification methods have been optimized to ensure reproducibility and scalability for pharmaceutical applications.

Summary Table of Key Reaction Parameters

Parameter Typical Value/Condition Purpose/Effect
Temperature (chlorination) Reflux or 0–5 °C (controlled) Ensures selective chlorination
Solvent (reduction) Anhydrous tetrahydrofuran (THF) Good solvency and stability for lithium reagents
Reducing agent Lithium triethylborohydride Selective ester to alcohol reduction
Protecting groups Benzoyl, phthalimido Protect amines, removable by reduction/hydrolysis
Purification solvent Ethyl acetate, ethanol Effective recrystallization and extraction
Chromatography eluent Ethyl acetate/methanol gradient Separation of closely related compounds

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethoxy-5-thiazolemethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-ethoxy-5-thiazolemethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its antimicrobial and anticancer activities.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethoxy-5-thiazolemethanol involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Chloro-2-ethoxy-5-thiazolemethanol with structurally related thiazole and benzothiazole derivatives, emphasizing substituent effects and physicochemical properties.

Table 1: Key Properties of Comparable Thiazole Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Properties/Applications References
(2-Chloro-5-Methylthiazol-4-yl)Methanol C₅H₆ClNOS 163.63 2-Cl, 5-CH₃, 4-CH₂OH Requires 2–8°C storage; agrochemical intermediate
5-Hydroxymethyl thiazole C₄H₅NOS 115.15 5-CH₂OH (no Cl or ethoxy) Intermediate in organic synthesis
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole C₁₄H₁₀ClNOS 275.75 5-Cl, 2-(4-OCH₃-C₆H₄), benzothiazole Bioactive (antimicrobial, antitumor)

Substituent Effects on Physicochemical Properties

  • Chlorine also influences lipophilicity, which affects bioavailability.
  • Ethoxy vs. Methyl Groups: The ethoxy group in 4-Chloro-2-ethoxy-5-thiazolemethanol is bulkier and more electron-donating than the methyl group in (2-Chloro-5-Methylthiazol-4-yl)Methanol . This difference may reduce solubility in polar solvents but improve binding to hydrophobic targets in agrochemical applications.
  • Hydroxymethyl Functionality: The hydroxymethyl group at the 5-position (common to both 4-Chloro-2-ethoxy-5-thiazolemethanol and 5-Hydroxymethyl thiazole ) enables hydrogen bonding, enhancing solubility in aqueous media and facilitating derivatization into esters or ethers.

Structural Comparisons with Benzothiazoles

The benzothiazole derivative 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole features a fused benzene ring, which increases aromaticity and π-stacking capability compared to monocyclic thiazoles. This structural difference correlates with enhanced biological activity (e.g., antimicrobial properties) but may also reduce metabolic stability due to increased molecular weight and planarity.

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